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Compound of Interest

Compound Name: 4-(Isocyanatomethyl)benzonitrile

CAS No.: 1205556-81-5

Cat. No.: B580338

Get Quote

Executive Summary & Compound Identity
4-(Isocyanatomethyl)benzonitrile is a bifunctional building block featuring a highly reactive

isocyanate electrophile and a robust nitrile group. It is a critical intermediate in the synthesis of

urea-based inhibitors (e.g., for hepatocyte growth factor activation) and novel polyurethanes.

Its dual-functionality requires precise spectroscopic validation to ensure the integrity of the

moisture-sensitive isocyanate moiety.
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Property Data

IUPAC Name 4-(Isocyanatomethyl)benzonitrile

Common Name 4-Cyanobenzyl isocyanate

CAS Number
115783-84-7 (also cited as 104316-24-5 in

some libraries)

Molecular Formula C₉H₆N₂O

Molecular Weight 158.16 g/mol

Physical State
White to pale yellow solid (low melting point) or

semi-solid

Synthesis & Experimental Context
To understand the spectral impurities often found in this compound, one must understand its

genesis. The industry-standard synthesis involves the phosgenation of 4-cyanobenzylamine.

Due to safety concerns with gaseous phosgene, Triphosgene (bis(trichloromethyl) carbonate) is

the preferred laboratory reagent.

Core Synthesis Protocol (Triphosgene Method)
Precursor: 4-Cyanobenzylamine hydrochloride.

Reagent: Triphosgene (0.33 equiv) + Triethylamine (excess).

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Mechanism: In situ generation of phosgene converts the primary amine to the isocyanate.

Critical Impurity Note: If the reaction is not strictly anhydrous, the isocyanate hydrolyzes to the

carbamic acid, which spontaneously decarboxylates to regenerate the amine. The amine then

reacts with the remaining isocyanate to form the symmetric 1,3-bis(4-cyanobenzyl)urea. This

urea shows a characteristic carbonyl stretch at ~1650 cm⁻¹ in IR, distinct from the isocyanate.

Spectroscopic Data Analysis
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The following data represents the high-purity spectral signature of 4-
(Isocyanatomethyl)benzonitrile.

A. Infrared Spectroscopy (FT-IR)
The IR spectrum is the most rapid diagnostic tool for this compound due to the distinct and

intense isocyanate band.

Frequency (cm⁻¹) Intensity Assignment Notes

2250 – 2270 Strong, Broad -N=C=O Stretching
Diagnostic peak.

Asymmetric stretch.

2230 Medium, Sharp -C≡N Stretching

Distinct from NCO;

sharp peak on the

shoulder of the NCO

band.

1605, 1505 Medium C=C Aromatic
Benzene ring skeletal

vibrations.

2950 Weak C-H Aliphatic
Methylene (-CH₂-)

stretch.

B. Nuclear Magnetic Resonance (NMR)
NMR data confirms the para-substitution pattern and the integrity of the benzylic position.

¹H NMR (400 MHz, CDCl₃)
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

7.66
Doublet (

Hz)
2H

Ar-H (ortho to

CN)

Deshielded by

the electron-

withdrawing

cyano group.

7.42
Doublet (

Hz)
2H

Ar-H (meta to

CN)

Typical AA'BB'

system for p-

substituted

benzenes.

4.52 Singlet 2H Ar-CH₂-NCO

Shifted downfield

from

benzylamine

(~3.9 ppm) due

to the NCO

group.

¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm) Assignment Notes

143.5 Ar-C (ipso to CH₂) Quaternary carbon.

132.6 Ar-C-H Ortho to CN.

128.1 Ar-C-H Meta to CN.

124.5 -N=C=O
Characteristic isocyanate

carbon (often broad/weak).

118.5 -C≡N Nitrile carbon.

111.8 Ar-C (ipso to CN) Shielded quaternary carbon.

46.2 Ar-CH₂-NCO Benzylic carbon.

C. Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the stability of the cyanobenzyl cation.
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Molecular Ion (M⁺): m/z 158 (Distinct, usually 10-20% intensity).

Base Peak: m/z 116.

Mechanism: Loss of the isocyanate moiety (-NCO, mass 42) generates the resonance-

stabilized 4-cyanobenzyl cation [NC-C₆H₄-CH₂]⁺.

Secondary Fragment: m/z 89.

Mechanism: Loss of HCN from the benzyl cation (characteristic of benzonitriles).

Visualizations & Pathways
Figure 1: Synthesis and Impurity Pathway
This diagram illustrates the critical moisture sensitivity of the compound.
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Caption: Synthesis via triphosgene and the degradation pathway leading to urea formation

upon moisture exposure.

Figure 2: Mass Spectrometry Fragmentation Logic
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Caption: Primary fragmentation pathway showing the generation of the stable 4-cyanobenzyl

cation.

Experimental Protocols for Handling
Storage and Stability

Temperature: Store at 2–8°C.

Atmosphere: Strictly under Argon or Nitrogen.

Container: Amber glass with a Teflon-lined septum.

NMR Sample Preparation (Moisture Free)
Dry the Solvent: Use CDCl₃ stored over activated 4Å molecular sieves.

Glassware: Oven-dry the NMR tube and pipette for at least 1 hour at 120°C.

Execution: Dissolve ~10 mg of the solid in 0.6 mL CDCl₃. Cap immediately. Run the

spectrum within 15 minutes to avoid hydrolysis by ambient moisture.
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Quenching/Disposal
Do not dispose of active isocyanate directly into aqueous waste.

Quench: Treat excess isocyanate with a solution of 10% methanol in water with mild base

(sodium carbonate) to convert it to the inert methyl carbamate or urea derivative.

Dispose: Discard as organic waste after 1 hour of stirring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Organic Syntheses Procedure [orgsyn.org]

2. Isocyanate synthesis by substitution [organic-chemistry.org]

3. Benzonitrile, 4-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile & Technical Guide: 4-
(Isocyanatomethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV6P0232
https://www.organic-chemistry.org/synthesis/C1N/isocyanates.shtm
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.orgsyn.org%2Fdemo.aspx%3Fprep%3Dv82p0134
https://webbook.nist.gov/cgi/inchi?ID=C104858&Type=IR-SPEC&Index=1
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fcgi%2Fcbook.cgi%3FID%3DC3173566%26Mask%3D200
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F493783
https://www.benchchem.com/product/b580338?utm_src=pdf-custom-synthesis#bc-rfq
http://www.orgsyn.org/demo.aspx?prep=CV6P0232
https://www.organic-chemistry.org/synthesis/C1N/isocyanates.shtm
https://webbook.nist.gov/cgi/inchi?ID=C104858&Type=IR-SPEC&Index=1
https://www.benchchem.com/product/b580338/docs#spectroscopic-profile-technical-guide-4-isocyanatomethyl-benzonitrile
https://www.benchchem.com/product/b580338/docs#spectroscopic-profile-technical-guide-4-isocyanatomethyl-benzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580338?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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4-isocyanatomethyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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